2,2-Bis(trifluoromethyl)butanoyl fluoride

Description

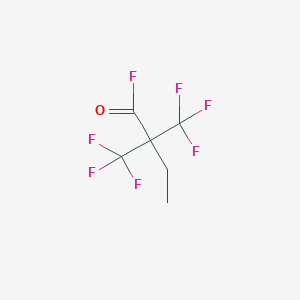

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(trifluoromethyl)butanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F7O/c1-2-4(3(7)14,5(8,9)10)6(11,12)13/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYZHVUKERZQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575397 | |

| Record name | 2,2-Bis(trifluoromethyl)butanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14316-81-5 | |

| Record name | 2,2-Bis(trifluoromethyl)butanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Indispensable Role of Organofluorine Compounds in Advanced Synthetic Strategies

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. fluorine1.ruguidechem.comnih.gov This is attributed to the unique characteristics of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. fluorine1.rubeilstein-journals.org Consequently, organofluorine compounds have found widespread applications in pharmaceuticals, agrochemicals, and materials science. fluorine1.runih.gov It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. fluorine1.ru

The deliberate synthesis of these molecules, a field known as organofluorine chemistry, has spurred the development of novel and sophisticated synthetic methods. fluorine1.ru These methodologies are crucial as naturally occurring organofluorine compounds are exceedingly rare, making their synthesis in the laboratory an essential endeavor. The continuous evolution of fluorination and fluoroalkylation techniques allows chemists to precisely install fluorine atoms and fluorine-containing groups, such as the trifluoromethyl (CF3) group, into complex molecular architectures.

Acyl Fluorides: Key Intermediaries in the Synthetic Chemist S Toolbox

Acyl fluorides have garnered significant attention as valuable and highly reactive intermediates in a multitude of organic transformations. chemicalbook.comlookchem.comwikipedia.org Their unique balance of stability and reactivity makes them superior to their more common counterparts, acyl chlorides, in many applications. lookchem.comwikipedia.org This has led to their increasing use in challenging chemical reactions, including the formation of amides, esters, and in transition-metal-catalyzed processes. chemicalbook.comlookchem.com

The synthesis of acyl fluorides has been an area of active research, with numerous methods developed for their preparation. chemicalbook.comlookchem.comdocumentsdelivered.com A particularly attractive strategy involves the direct conversion of carboxylic acids to acyl fluorides, a process known as deoxofluorination. wikipedia.orgmolbase.com This approach avoids the need for pre-functionalized starting materials and has been achieved using a variety of reagents. lookchem.comwikipedia.orgdocumentsdelivered.com The development of milder and more selective fluorinating agents has further expanded the utility of acyl fluorides in complex molecule synthesis. molbase.com

Reactivity and Mechanistic Investigations of 2,2 Bis Trifluoromethyl Butanoyl Fluoride

Nucleophilic Acyl Substitution Reactions

In general, acyl fluorides participate in nucleophilic acyl substitution reactions. The high electronegativity of the fluorine atom makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.

Carbon-Fluorine (C-F) Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, various catalytic systems have been developed to achieve this.

Generation of Trifluoromethylated Compounds from Acyl Fluorides

Acyl fluorides can serve as precursors for the synthesis of other valuable trifluoromethylated compounds. A notable transformation is the deoxyfluorination of the acyl fluoride (B91410) to a trifluoromethyl group (-COF -> -CF3). This conversion can be achieved using specific fluorinating reagents, effectively transforming a carboxylic acid derivative into a trifluoromethyl group beilstein-journals.orgnih.gov.

While these general principles provide a framework for understanding the potential reactivity of 2,2-bis(trifluoromethyl)butanoyl fluoride, the absence of specific empirical data for this compound prevents a detailed and accurate discussion as per the requested outline. Further experimental research is required to elucidate the specific chemical behavior of this molecule.

Deoxyfluorinative Transformations to Trifluoromethyl Groups

The conversion of an acyl fluoride group to a trifluoromethyl (CF₃) group is a significant transformation in organofluorine chemistry. A notable protocol for this deoxyfluorination process involves the use of a combination of FLUOLEAD® and Olah's reagent (a pyridine-hydrogen fluoride complex, nHF·pyridine) under solvent-free conditions. nih.govbeilstein-journals.org This method has demonstrated broad applicability for various acyl fluorides, including aryloyl, (heteroaryl)oyl, and aliphatic acyl moieties, affording the corresponding trifluoromethyl products in good to excellent yields. nih.govbeilstein-journals.org

The reaction is typically conducted by heating a mixture of the acyl fluoride, FLUOLEAD®, and Olah's reagent. nih.gov For many substrates, the transformation proceeds efficiently at 70 °C, although more challenging substrates may require higher temperatures, such as 100 °C. nih.govbeilstein-journals.org This method has been successfully applied to drug-like molecules, highlighting its utility in medicinal chemistry. nih.govbeilstein-journals.org For example, the acyl fluoride of a probenecid (B1678239) derivative was converted to its trifluoromethyl counterpart in 97% yield. nih.govbeilstein-journals.org Similarly, a gram-scale reaction of 4-(trifluoromethyl)benzoyl fluoride yielded the corresponding trifluoromethylbenzene derivative in 87% isolated yield. nih.govbeilstein-journals.org The yields are often high, though the volatility of some trifluoromethyl products can lead to lower isolated yields. nih.gov

The general applicability to aliphatic acyl fluorides suggests that a compound like this compound could potentially undergo this transformation to yield a 1,1,1,3,3-pentafluoro-2,2-bis(trifluoromethyl)butane structure, although specific experimental data is not available.

Table 1: Deoxyfluorination of Various Acyl Fluorides to Trifluoromethyl Compounds nih.govbeilstein-journals.org

Reaction conditions: Acyl fluoride (1, 0.3 mmol), FLUOLEAD® (0.9 mmol, 3.0 equiv), and nHF·pyridine (1.5 mmol, 5.0 equiv) under neat conditions at 70 °C for 24 h. Yields were determined by ¹⁹F NMR spectroscopy.

| Substrate (Acyl Fluoride) | Product | Yield (%) | Notes |

|---|---|---|---|

| 4-(Trifluoromethyl)benzoyl fluoride | 1,4-Bis(trifluoromethyl)benzene | 88 | Gram-scale reaction yielded 87% isolated product. |

| Naphthoyl fluorides | Trifluoromethylnaphthalenes | 99 | - |

| Benzoyl fluoride | Trifluoromethylbenzene | 99 | - |

| 2-Thiophenecarbonyl fluoride | 2-(Trifluoromethyl)thiophene | 93 | - |

| Aliphatic acyl fluorides | Alkyl trifluoromethyl compounds | 52–91 | - |

| Probenecid derivative acyl fluoride | Probenecid derivative trifluoromethyl compound | 97 | - |

| Febuxostat acyl fluoride | Febuxostat trifluoromethyl compound | 73 | Reaction required a higher temperature of 100 °C. |

Mechanistic Elucidation of Reactions Involving this compound or Relevant Acyl Fluorides

Understanding the reaction mechanisms, including kinetics, thermodynamics, and the nature of intermediates, is crucial for optimizing reaction conditions and expanding the synthetic utility of acyl fluorides.

Kinetic and Thermodynamic Studies

Kinetic studies provide insight into the rates and mechanisms of chemical reactions. For instance, the formation of acyl fluorides from carboxylic acids has been studied kinetically. A comparison between thionyl fluoride (SOF₂) and sulfuryl fluoride (SO₂F₂) for the synthesis of 3-fluorobenzoyl fluoride from 3-fluorobenzoic acid revealed that SOF₂ promotes a significantly higher reaction rate. nih.gov This enhanced reactivity is attributed to the properties of the acylfluorosulfite intermediate formed with SOF₂, which is less reactive at the acyl carbon than the analogous fluorosulfate (B1228806) derived from SO₂F₂, potentially leading to fewer side reactions like epimerization. nih.gov

Table 2: Kinetic Comparison of Acyl Fluoride Formation nih.gov

¹⁹F NMR kinetic study of the formation of 3-fluorobenzoyl fluoride from 3-fluorobenzoic acid using either SOF₂ or SO₂F₂.

| Time (minutes) | Conversion with SOF₂ (%) | Conversion with SO₂F₂ (%) |

|---|---|---|

| 5 | ~60 | ~10 |

| 10 | ~85 | ~18 |

| 20 | >95 | ~30 |

| 30 | >95 | ~40 |

Further mechanistic studies on deoxyfluorination reactions have identified the kinetic order of different reaction types. For example, in the deoxyfluorination of alcohols using sulfonyl fluorides, second-order kinetics were observed for primary and secondary alcohols, consistent with a rate-limiting Sₙ2 substitution. ucla.edu In contrast, tertiary alcohols followed first-order kinetics, indicative of a unimolecular Sₙ1 mechanism. ucla.edu The reactivity of acyl fluorides themselves has also been noted; benzoyl fluorides exhibit faster and more efficient acylation of lysine (B10760008) residues compared to the classic N-hydroxysuccinimide (NHS) ester strategy, which is kinetically advantageous for modifying delicate biomolecules. nih.gov

Intermediate Characterization and Reaction Pathway Analysis

The elucidation of reaction pathways relies heavily on the characterization of transient intermediates and transition states. Various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), are instrumental in these investigations. mcmaster.caresearchgate.net

Deoxyfluorination to Trifluoromethyl Groups: A proposed mechanism for the deoxyfluorination of acyl fluorides using FLUOLEAD® and nHF·pyridine begins with the activation of FLUOLEAD® by hydrogen bonding with (HF)n to form an activated species I . beilstein-journals.org The carbonyl oxygen of the acyl fluoride then performs a nucleophilic attack on I , leading to intermediate III via transition state II . beilstein-journals.org This intermediate is further activated by (HF)n to generate species IV , which subsequently undergoes deoxyfluorination through transition state V to yield the final trifluoromethyl product. beilstein-journals.org

Deoxyfluorination of Carboxylic Acids to Acyl Fluorides: Several reagents have been developed for the conversion of carboxylic acids to acyl fluorides, and their mechanisms have been investigated.

Using CpFluor: The deoxyfluorination of carboxylic acids with 3,3-difluoro-1,2-diphenylcyclopropene (B15382051) (CpFluor) is proposed to proceed through a cyclopropenium salt intermediate I . cas.cn CpFluor is believed to be in equilibrium with this intermediate in the presence of the carboxylic acid. cas.cn The reaction can proceed via two pathways depending on the conditions. In the initiation stage, the carboxylate anion attacks the cyclopropenium salt. In the fluorination stage, HF generated in situ acts as an activator, leading to an intermediate III by the direct attack of the carboxylic acid on the cyclopropenium cation, which then forms the acyl fluoride. cas.cn

Using BT-SCF₃: The reaction of carboxylic acids with 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) can form acyl fluorides through two distinct pathways. beilstein-journals.orgnih.govresearchgate.net One pathway involves the initial formation of a (trifluoromethyl)thioester intermediate 3a . beilstein-journals.orgresearchgate.net This thioester can then be converted to the acyl fluoride. beilstein-journals.org A second pathway involves the generation of a highly electrophilic thiocarbonyl difluoride species (D ) from the ⁻SCF₃ anion, which can then react with the carboxylic acid. beilstein-journals.org These dual pathways allow for the use of substoichiometric amounts of the fluorinating agent. nih.govresearchgate.net Mechanistic experiments, including the independent synthesis and reaction of the proposed thioester intermediate, have supported this hypothesis. beilstein-journals.org

Using DAST: In a different approach, acyl fluorides can be generated from α-oximinoketones via a DAST-mediated Beckmann fragmentation. acs.org The proposed mechanism involves the initial activation of the oxime by DAST, releasing HF. The HF adds to the activated ketone to form a fluorohydrin intermediate III , which then undergoes C-C bond cleavage in an entropically favorable fragmentation to give the acyl fluoride. acs.org

These examples from related acyl fluoride chemistry provide a framework for understanding the potential reactivity and mechanistic pathways of this compound. The presence of two electron-withdrawing trifluoromethyl groups alpha to the carbonyl is expected to significantly influence its electrophilicity and the stability of any charged intermediates, making it a unique substrate for such transformations.

Applications of 2,2 Bis Trifluoromethyl Butanoyl Fluoride in Advanced Organic Synthesis

Utility in Peptide Synthesis and Related Amide Formations

In peptide synthesis, the formation of the amide bond is the fundamental connection. The choice of coupling reagent is critical to ensure high yields, fast reaction times, and, most importantly, the suppression of racemization at the chiral α-carbon of the amino acids. Acyl fluorides have emerged as superior reagents in this context, demonstrating a unique balance of stability and reactivity that often surpasses traditional coupling agents. beilstein-journals.orgbachem.com They are generally more stable to hydrolysis than their acyl chloride counterparts but are sufficiently reactive to couple with amino groups, often with reduced steric hindrance. beilstein-journals.orgrsc.org

2,2-Bis(trifluoromethyl)butanoyl fluoride (B91410), with its highly activated carbonyl group, is an excellent candidate for specialized applications in peptide chemistry. While not a standard amino acid, it could serve as a potent N-terminal capping agent to introduce a bulky, lipophilic, and metabolically robust fluorinated moiety. This is particularly relevant in the synthesis of peptidomimetics or therapeutic peptides where enhanced stability and membrane permeability are desired. The reagent's high reactivity would be especially advantageous for coupling with sterically hindered or electronically deactivated amino acids, where standard peptide coupling conditions may prove sluggish or ineffective. rsc.orgsemanticscholar.org

Table 1: Hypothetical Coupling Reaction with a Generic Amino Acid

| Reactant 1 | Reactant 2 | Product | Conditions | Expected Outcome |

| 2,2-Bis(trifluoromethyl)butanoyl fluoride | H₂N-CHR-COOR' (Amino acid ester) | EtC(CF₃)₂C(O)NH-CHR-COOR' | Aprotic solvent (e.g., DCM), mild base (e.g., DIPEA) | Efficient formation of the N-acylated peptide due to the high electrophilicity of the acyl fluoride. The reaction is expected to proceed cleanly with minimal side products. |

Implementation in Challenging Esterification and Amidation Reactions

The synthesis of esters and amides from sterically demanding or electronically deactivated substrates is a persistent challenge in organic synthesis. For example, the acylation of tertiary alcohols or hindered anilines often results in low yields or requires harsh reaction conditions that are incompatible with complex molecules. Acyl fluorides have proven to be ideal reagents for such difficult transformations. rsc.org Their reduced steric profile compared to many activated esters and their heightened, yet controllable, reactivity allow them to succeed where other methods fail. beilstein-journals.org

The structure of this compound makes it exceptionally well-suited for these challenging reactions. The powerful inductive effect of the two adjacent trifluoromethyl groups renders the carbonyl carbon highly susceptible to nucleophilic attack. This intrinsic reactivity would enable the efficient esterification of hindered alcohols or the amidation of weakly nucleophilic amines under mild conditions. This capability is crucial in the synthesis of complex natural products and pharmaceuticals, where such challenging couplings are frequently encountered.

Table 2: Projected Efficacy in Hindered Esterification

| Acylating Agent | Substrate | Product | Projected Yield | Rationale |

| This compound | tert-Butanol | tert-Butyl 2,2-bis(trifluoromethyl)butanoate | High | The high electrophilicity of the acyl fluoride overcomes the steric hindrance and low nucleophilicity of the tertiary alcohol. |

| Butanoyl Chloride | tert-Butanol | tert-Butyl butanoate | Low to Moderate | Standard acyl chloride is less reactive and more prone to elimination side reactions with hindered alcohols. |

| Butanoic Anhydride | tert-Butanol | tert-Butyl butanoate | Very Low | Anhydrides are generally not reactive enough to acylate tertiary alcohols without strong catalysts and/or high temperatures. |

Role as a Versatile Synthon in Cross-Coupling Methodologies

While acyl fluorides are not the most common partners in traditional cross-coupling reactions, their role as versatile synthons is an area of growing interest. researchgate.net They can participate in transition-metal-catalyzed reactions to introduce acyl groups or, following decarbonylation, alkyl groups. researchgate.net More significantly, a compound like this compound serves as a valuable building block for installing highly fluorinated motifs into organic molecules. nih.gov

The introduction of fluorinated groups is a cornerstone of modern medicinal chemistry and materials science. nih.gov The 2,2-bis(trifluoromethyl)butanoyl moiety, once attached to a molecule via amidation or esterification, imparts unique electronic properties and significant lipophilicity. The parent molecule, now functionalized, could then undergo subsequent cross-coupling reactions at other sites. For example, an aryl bromide bearing a hydroxyl group could first be esterified with this compound, and the resulting ester could then be subjected to a Suzuki or Buchwald-Hartwig coupling, carrying the fluorinated fragment into the final product. In this sense, the acyl fluoride acts as a synthon for the strategic introduction of a complex, property-modulating functional group.

Late-Stage Functionalization and Derivatization of Complex Organic Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, biologically active molecule in the final steps of a synthesis to fine-tune its properties. nih.govacs.org This approach allows chemists to rapidly generate a library of analogs from a common advanced intermediate, exploring structure-activity relationships (SAR) without re-synthesizing each molecule from scratch. The introduction of fluorine is a particularly common LSF goal to enhance metabolic stability, binding affinity, or lipophilicity. nih.gov

This compound is an ideal reagent for LSF. Its high reactivity allows for the selective acylation of free hydroxyl or amine groups on a complex scaffold under mild conditions, minimizing the risk of side reactions or degradation of the parent molecule. organic-chemistry.org By introducing the bulky and highly fluorinated 2,2-bis(trifluoromethyl)butanoyl group, a medicinal chemist could dramatically alter a drug candidate's physicochemical profile. This modification could block a site of metabolism, improve cell membrane permeability, or alter the conformation to enhance binding to a biological target.

Table 3: Hypothetical Late-Stage Functionalization of a Drug Scaffold

| Parent Molecule (Example) | Functional Group | Reaction | Modified Product | Change in Property |

| Oseltamivir (antiviral) | Primary Amine (-NH₂) | Amidation with this compound | Oseltamivir with N-2,2-bis(trifluoromethyl)butanoyl group | Increased lipophilicity (logP); potential for altered metabolic profile and enhanced cell penetration. |

| Atorvastatin (statin) | Secondary Alcohol (-OH) | Esterification with this compound | Atorvastatin with O-2,2-bis(trifluoromethyl)butanoyl ester | Increased lipophilicity; acts as a prodrug that may alter pharmacokinetics and duration of action. |

Synthetic Strategies for Fluorous Tagging and Separation in Catalysis

This compound can act as a "light fluorous" acylating tag. A substrate containing a hydroxyl or amine group can be tagged with the 2,2-bis(trifluoromethyl)butanoyl group. After the desired reaction is performed, the fluorous-tagged product can be selectively retained on a fluorous solid-phase extraction (F-SPE) cartridge while all non-fluorinated impurities are washed away. The pure, tagged product is then eluted with a fluorophilic solvent. This strategy is particularly powerful for purifying products from reactions using excess reagents or for recovering valuable, fluorous-tagged catalysts.

Table 4: Hypothetical Fluorous Solid-Phase Extraction (F-SPE) Scheme

| Step | Procedure | Result |

| 1. Tagging | React a substrate (e.g., an alcohol, R-OH) with this compound. | Product is now fluorous-tagged (R-O-C(O)C(CF₃)₂Et). |

| 2. Reaction | Perform subsequent synthetic transformation (e.g., oxidation, reduction). | Crude mixture contains the tagged product and non-fluorinated byproducts/reagents. |

| 3. Loading | Dissolve the crude mixture in an organic solvent and load onto a fluorous silica (B1680970) gel cartridge. | The fluorous-tagged product is retained on the stationary phase. |

| 4. Washing | Elute the cartridge with a non-fluorophilic solvent (e.g., methanol (B129727)/water). | All non-fluorinated impurities are washed from the cartridge. |

| 5. Elution | Elute the cartridge with a fluorophilic solvent (e.g., perfluorohexane (B1679568) or a highly fluorinated ether). | The pure, fluorous-tagged product is collected. |

| 6. (Optional) Detagging | Cleave the ester linkage to recover the purified, untagged product. | Final pure product is obtained. |

Derivatives and Structural Analogues of 2,2 Bis Trifluoromethyl Butanoyl Fluoride

Synthesis and Reactivity of Related Perfluorinated Butanoyl Fluorides (e.g., Heptafluorobutanoyl fluoride)

Heptafluorobutanoyl fluoride (B91410) (HFBF), a key perfluorinated butanoyl fluoride, serves as a vital intermediate in the synthesis of other perfluorinated compounds. Its synthesis is primarily achieved through electrochemical fluorination of non-fluorinated precursors like n-butyryl chloride in anhydrous hydrogen fluoride. Another method involves the reaction of heptafluorobutyryl chloride with silver fluoride.

The reactivity of HFBF is characterized by its electrophilic acyl fluoride group. It readily undergoes hydrolysis to form heptafluorobutyric acid. This reactivity makes it a valuable reagent in various chemical transformations.

Table 1: Synthesis and Properties of Heptafluorobutanoyl Fluoride

| Property | Description |

|---|---|

| Synthesis Methods | Electrochemical fluorination of n-butyryl chloride; Reaction of heptafluorobutyryl chloride with silver fluoride. |

| Key Reactions | Hydrolysis to heptafluorobutyric acid. |

| Boiling Point | 7–9°C. |

| Hazards | Corrosive and hygroscopic. |

Incorporation into Polymeric Materials and Fluorous Compounds

The incorporation of bis(trifluoromethyl) groups into polymeric structures imparts unique and desirable properties. For instance, 2,2'-Bis(trifluoromethyl)benzidine (TFMB) is a crucial monomer in the production of colorless polyimide copolymers. chemicalbook.com These polymers exhibit high thermal resistance and a low coefficient of thermal expansion. researchgate.netossila.com The strong electron-withdrawing nature of the trifluoromethyl groups leads to enhanced transparency in the resulting polyimide films, making them suitable for applications in flexible solar cells and optical devices. ossila.com

The synthesis of these advanced copolymers can be achieved through one-step or two-step methods involving TFMB and various dianhydrides. chemicalbook.com The resulting polyimides are often soluble in organic solvents, allowing for solution casting into flexible and tough films. researchgate.net

Development of Chiral Analogs and Stereoselective Synthesis

The development of chiral analogs of fluorinated compounds is a significant area of research due to the importance of stereochemistry in pharmaceuticals and materials science. A practical stereoselective synthesis for an α-trifluoromethyl-α-alkyl epoxide, a key pharmaceutical intermediate, has been reported. nih.gov The key step in this synthesis is a chiral auxiliary-controlled asymmetric trifluoromethylation reaction. nih.gov This method allows for the introduction of a trifluoromethyl-substituted tertiary alcohol stereogenic center with high diastereoselectivity. nih.gov

Furthermore, methods for the stereoselective installation of fluorine into organic molecules are being actively explored. nih.gov One such approach involves the desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair (FLP) with a chiral sulfide (B99878) as the Lewis base component, leading to stereoenriched fluorocarbons. nih.gov The synthesis of chiral alkyl fluorides with multiple contiguous stereogenic centers remains a challenging yet crucial area of synthetic chemistry. nih.gov

Exploration of Diverse Bis(trifluoromethyl) Substituted Architectures

The versatility of the bis(trifluoromethyl) motif is evident in the wide range of substituted architectures that have been synthesized and studied. These compounds find applications in various fields, from materials science to medicinal chemistry.

2,2'-Bis(trifluoromethyl)benzidine (TFMB): A high-yield industrial process for the synthesis of TFMB has been developed, involving a three-step process starting from 1-chloro-2-(trifluoromethyl)benzene. chemicalbook.com TFMB is a key building block for high-performance polyimides. chemicalbook.comresearchgate.net

2,2-Bis(trifluoromethyl)oxirane: This strained epoxide is a valuable intermediate in organic synthesis. Its reaction with various nucleophiles, such as alcohols, proceeds regioselectively to form tertiary alcohols containing the CH2C(CF3)2OH group. researchgate.net The oxidation of 1,1-bis(trifluoromethyl)ethene provides a route to this oxirane. researchgate.net

Other Bis(trifluoromethyl) Compounds: A variety of other compounds containing the bis(trifluoromethyl) group have been synthesized, including:

Bis(trifluoromethyl) peroxide (BTP): A stable radical initiator for polymerization reactions. wikipedia.org

Bis(trifluoromethyl) sulfide: Used as a reagent in organic synthesis and for the production of other fluorinated compounds. cymitquimica.com

Bis(trifluoromethyl) disulfide (TFD): A fumigant and intermediate in the synthesis of triflic acid. wikipedia.org

N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine: Prepared in a two-step synthesis and serves as a building block for more complex molecules. mdpi.com

Bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide: An electron-deficient secondary phosphine (B1218219) oxide. orgsyn.org

The synthesis of these and other bis(trifluoromethyl) substituted compounds often involves specialized fluorination techniques and highlights the ongoing development of new synthetic methodologies in organofluorine chemistry.

Table 2: List of Compounds

| Compound Name |

|---|

| 1,1-bis(trifluoromethyl)ethene |

| 1-chloro-2-(trifluoromethyl)benzene |

| 2,2'-Bis(trifluoromethyl)benzidine |

| 2,2-Bis(trifluoromethyl)oxirane |

| Bis(trifluoromethyl) disulfide |

| Bis(trifluoromethyl) peroxide |

| Bis(trifluoromethyl) sulfide |

| Bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide |

| Heptafluorobutanoyl fluoride |

| Heptafluorobutyric acid |

| n-butyryl chloride |

| N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine |

| silver fluoride |

Analytical and Spectroscopic Characterization Techniques for 2,2 Bis Trifluoromethyl Butanoyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 2,2-Bis(trifluoromethyl)butanoyl fluoride (B91410), offering insights into the distinct fluorine, hydrogen, and carbon environments within the molecule.

¹⁹F NMR for Fluorine-Containing Moieties

Fluorine-19 NMR is particularly informative for this compound due to the presence of multiple, distinct fluorine environments: the two trifluoromethyl (CF₃) groups and the acyl fluoride (-COF) group. ucsb.edu The ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, which generally leads to well-resolved spectra with minimal peak overlapping. sci-hub.boxnist.govillinois.edu

For 2,2-Bis(trifluoromethyl)butanoyl fluoride, one would expect to observe two main signals in the ¹⁹F NMR spectrum. The six equivalent fluorine atoms of the two trifluoromethyl groups would give rise to a single resonance. The chemical shift for CF₃ groups is typically found in the range of -50 to -70 ppm relative to a standard like CFCl₃. ucsb.edu The second signal would correspond to the fluorine atom of the acyl fluoride group. Acyl fluoride fluorines are significantly deshielded and appear further downfield, generally in the range of +20 to +70 ppm. ucsb.edu

Due to through-bond J-coupling, these signals would likely exhibit splitting patterns. The fluorine of the acyl fluoride would be coupled to the two trifluoromethyl groups, and vice-versa. Long-range ⁴J(F-F) coupling (through four bonds) between the acyl fluoride and the CF₃ groups would be expected, likely resulting in a septet for the acyl fluoride signal (split by six equivalent CF₃ fluorines) and a doublet for the trifluoromethyl signal (split by the single acyl fluoride fluorine).

Expected ¹⁹F NMR Data for this compound

| Functional Group | Expected Chemical Shift (δ) ppm (vs. CFCl₃) | Expected Multiplicity | Expected Coupling |

| -CF ₃ | -60 to -70 | Doublet (d) | ⁴J(F-F) |

| -COF | +20 to +50 | Septet (sept) | ⁴J(F-F) |

Note: The data in this table are estimated based on typical chemical shift ranges for similar functional groups and are not experimentally derived for this specific compound.

¹H and ¹³C NMR for Structural Elucidation

While ¹⁹F NMR targets the fluorinated parts of the molecule, ¹H and ¹³C NMR are crucial for characterizing the hydrocarbon backbone.

¹H NMR: The proton NMR spectrum for this compound is expected to be relatively simple. It would feature signals corresponding to the ethyl group (CH₃CH₂-). The methyl (CH₃) protons would likely appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) protons. The methylene protons would appear as a quartet, coupled to the methyl protons. Due to the strong electron-withdrawing nature of the adjacent quaternary carbon bearing two CF₃ groups, these signals would be shifted downfield compared to a simple alkane. Long-range coupling between the protons and the fluorine atoms (⁴J(H-F) and ⁵J(H-F)) might also be observed, leading to more complex splitting patterns.

¹³C NMR: The characterization of fluorinated compounds by ¹³C NMR can be challenging due to large carbon-fluorine coupling constants (¹J(C-F), ²J(C-F), etc.), which can be up to 250 Hz or more. nih.gov This often results in complex multiplets that can overlap with other signals and may have low signal-to-noise ratios. nih.gov For routine analysis, ¹³C spectra are often recorded with both ¹H and ¹⁹F broadband decoupling to simplify the spectrum to singlets, although this requires specialized instrumentation. nih.gov

In a ¹³C NMR spectrum without ¹⁹F decoupling, the following signals would be anticipated for this compound:

Carbonyl Carbon (-COF): This signal would appear significantly downfield and would be split into a doublet by the directly attached fluorine atom (¹J(C-F)) and further split into a septet by the six fluorine atoms of the two CF₃ groups (²J(C-F)).

Quaternary Carbon (-C(CF₃)₂-): This carbon, bonded to two trifluoromethyl groups, would show a complex multiplet due to coupling with six fluorine atoms (¹J(C-F)).

Trifluoromethyl Carbons (-CF₃): The two equivalent CF₃ carbons would appear as a quartet due to coupling with the three directly attached fluorine atoms (¹J(C-F)).

Ethyl Group Carbons (CH₃CH₂-): The methylene (-CH₂) and methyl (-CH₃) carbons would also exhibit splitting due to coupling with the neighboring fluorine atoms (³J(C-F) and ⁴J(C-F)).

Expected ¹H and ¹³C NMR Data for this compound

| Nucleus | Atom | Expected Chemical Shift (δ) ppm (vs. TMS) | Expected Multiplicity (without ¹⁹F decoupling) |

| ¹H | CH ₃-CH₂ | ~1.0 - 1.5 | Triplet (t) |

| ¹H | CH₃-CH ₂ | ~2.0 - 2.5 | Quartet (q) |

| ¹³C | C H₃-CH₂ | ~10 - 20 | Multiplet |

| ¹³C | CH₃-C H₂ | ~25 - 35 | Multiplet |

| ¹³C | -C (CF₃)₂ | ~40 - 50 | Multiplet |

| ¹³C | -C F₃ | ~120 - 130 | Quartet (q) |

| ¹³C | -C OF | ~155 - 165 | Doublet of septets (d of sept) |

Note: The data in this table are estimated based on typical chemical shift ranges and coupling patterns for similar structures and are not experimentally derived for this specific compound.

Advanced NMR Techniques for Conformational and Dynamic Studies

Advanced, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. acs.org For instance, an HMBC experiment would show correlations between the protons of the ethyl group and the quaternary and carbonyl carbons, confirming the butanoyl backbone.

Furthermore, advanced NMR techniques can be employed to study the conformational and dynamic properties of the molecule. nih.gov Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximity of nuclei, which is crucial for determining the preferred spatial arrangement (conformation) of the flexible ethyl group relative to the bulky bis(trifluoromethyl) moiety. sci-hub.boxacs.org Variable temperature NMR studies could also reveal information about rotational barriers around the C-C single bonds. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the mass of the this compound molecule and its fragmentation patterns, which further corroborates its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact mass of a molecule with high precision. researchgate.netd-nb.info This allows for the unambiguous determination of the elemental formula. For this compound (C₆H₅F₇O), the expected monoisotopic mass can be calculated with high accuracy. The experimentally determined mass from an HRMS analysis would be compared to the theoretical mass to confirm the elemental composition, providing strong evidence for the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing molecules without causing significant fragmentation. nih.govmdpi.com In ESI-MS, the analyte solution is sprayed into the mass spectrometer, generating intact, charged molecules (ions). For this compound, one would expect to observe the protonated molecule [M+H]⁺ or adducts with other cations present in the solvent, such as sodium [M+Na]⁺.

While ESI is a soft ionization method, some fragmentation can be induced in the collision cell of the mass spectrometer (tandem MS or MS/MS). Common fragmentation pathways for perfluorinated compounds often involve the loss of CF₃ groups or other small fluorine-containing fragments. fluorine1.ru For this compound, potential fragment ions could include:

[M-F]⁺: Loss of the acyl fluoride.

[M-CF₃]⁺: Loss of a trifluoromethyl radical.

[M-COF]⁺: Loss of the fluoroformyl group.

Analyzing these fragmentation patterns provides a "fingerprint" of the molecule, further confirming the proposed structure.

Expected Mass Spectrometry Data for this compound

| Ion Type | Formula | Expected m/z |

| Molecular Ion [M]⁺ | [C₆H₅F₇O]⁺ | ~226.02 |

| [M-F]⁺ | [C₆H₅F₆O]⁺ | ~207.02 |

| [M-CF₃]⁺ | [C₅H₅F₄O]⁺ | ~157.03 |

| [CF₃]⁺ | [CF₃]⁺ | ~69.00 |

Note: The m/z values in this table are approximate monoisotopic masses and are not from direct experimental measurement of this specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. It provides both qualitative and quantitative information, making it invaluable for assessing the purity of this compound and identifying any potential impurities or byproducts from its synthesis.

However, the direct analysis of highly reactive perfluoroacyl fluorides by GC-MS can be challenging. The acyl fluoride moiety is susceptible to reaction with active sites or residual moisture within the GC inlet or column, potentially leading to degradation of the analyte and the chromatographic column. A common and more robust strategy involves a derivatization step prior to analysis. epa.gov In this approach, the acyl fluoride is converted into a more stable and less reactive derivative, typically a methyl or ethyl ester, by reacting it with the corresponding alcohol. epa.gov This derivatization enhances thermal stability and improves chromatographic behavior.

Once derivatized, the resulting ester can be readily analyzed. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer generates a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for identification. The mass spectrum of the methyl ester derivative of this compound would be expected to show characteristic fragments corresponding to the loss of alkoxy groups and the stable trifluoromethyl groups.

Key aspects of GC-MS analysis include:

Purity Assessment: The peak area of the derivatized target compound relative to the total area of all peaks in the chromatogram provides a measure of its purity.

Impurity Identification: The mass spectra of minor peaks can be compared against spectral libraries (like NIST) to identify impurities, such as unreacted starting materials or side-products.

Structural Confirmation: The fragmentation pattern provides crucial information that helps to confirm the structure of the parent molecule.

Chromatographic Separation and Analysis

Chromatographic methods are central to isolating and quantifying this compound from complex mixtures. Both gas and liquid chromatography offer distinct advantages and face different challenges related to the compound's unique chemical properties.

Developing a robust GC method for this compound, typically via its ester derivative, requires careful optimization of several parameters to achieve efficient and reproducible separation. epa.govijirset.com

Key Method Development Parameters:

Column Selection: A low- to mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5MS or equivalent), is often suitable for separating fluorinated compounds. For more complex separations, columns with different selectivity may be explored.

Inlet Parameters: A split/splitless inlet is commonly used. The injection temperature must be high enough to ensure rapid volatilization of the analyte without causing thermal degradation.

Oven Temperature Program: A temperature ramp is employed to ensure good separation of compounds with different boiling points. The program starts at a lower temperature to resolve volatile components and gradually increases to elute higher-boiling compounds.

Carrier Gas: Helium is the most common carrier gas, with flow rates optimized for the best column efficiency.

Detector: A Flame Ionization Detector (FID) can be used for quantification, but a Mass Spectrometer (MS) is preferred as it provides both quantification and structural identification. researchgate.net

Below is an interactive table showing a hypothetical set of optimized GC parameters for the analysis of the methyl ester derivative of this compound.

| Parameter | Value | Rationale |

|---|---|---|

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Standard non-polar column suitable for a wide range of organic compounds, including fluorinated esters. |

| Inlet Temperature | 250 °C | Ensures efficient vaporization without causing thermal decomposition of the derivative. |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 15 °C/min | Allows for separation of volatile impurities before eluting the target analyte in a sharp peak. |

| Detector | Mass Spectrometer (MS) | Provides definitive identification through mass spectra and allows for sensitive quantification. |

While Liquid Chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a dominant technique for the analysis of many persistent organic pollutants, including perfluorinated carboxylic acids (PFCAs), its application directly to this compound is problematic. researchgate.netnih.gov

The primary challenge is the high reactivity of the acyl fluoride functional group. This group is readily hydrolyzed by protic solvents, such as the water and methanol (B129727) or acetonitrile (B52724) that are common components of reversed-phase LC mobile phases. diva-portal.org This reaction would convert the target analyte into its corresponding carboxylic acid on the analytical timescale, meaning the method would detect the hydrolysis product rather than the original compound.

Therefore, LC-MS/MS is not a suitable technique for the direct analysis of this compound. However, it is the method of choice for analyzing its potential hydrolysis product, 2,2-bis(trifluoromethyl)butanoic acid. Should the analysis of this carboxylic acid be required, a typical LC-MS/MS method would involve:

Separation: Reversed-phase chromatography using a C18 column.

Ionization: Electrospray ionization (ESI) in negative mode, which is highly effective for deprotonating carboxylic acids.

Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for exceptional sensitivity and selectivity.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. For this compound, these techniques can confirm the presence of the key structural motifs: the carbonyl group of the acyl fluoride and the carbon-fluorine bonds of the trifluoromethyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds.

C=O Stretch: The carbonyl (C=O) stretching vibration of an acyl fluoride is particularly diagnostic, appearing at an unusually high frequency, typically in the range of 1820-1880 cm⁻¹. This is significantly higher than the C=O stretch in ketones, aldehydes, or carboxylic acids, and its presence is strong evidence for the acyl fluoride group.

C-F Stretches: The carbon-fluorine bonds give rise to very strong and characteristic absorption bands in the fingerprint region of the spectrum, typically between 1000 and 1400 cm⁻¹. A study of a related iron-trifluoromethyl complex identified strong C-F stretches at 1093, 1044, and 991 cm⁻¹. For this compound, multiple strong bands are expected in this region due to the two CF₃ groups. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C-F bonds can be Raman active, the C=O stretch may be weaker compared to its IR absorption. Raman can be particularly useful for analyzing bulk samples or for measurements in aqueous solutions, should a stable derivative be studied. Low-temperature Raman spectroscopy has been used to characterize related molecules like fumaryl (B14642384) fluoride. researchgate.net

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C=O (Acyl Fluoride) | 1820 - 1880 | Strong |

| C-F (Trifluoromethyl) | 1000 - 1400 | Very Strong, Multiple Bands |

X-ray Crystallography for Solid-State Structure Determination of Related Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, this technique is indispensable for characterizing solid derivatives or metal complexes incorporating the 2,2-bis(trifluoromethyl)butanoyl ligand. Such analyses provide unambiguous proof of structure and precise measurements of bond lengths, bond angles, and torsion angles. nih.govnih.gov

For example, studies on metal complexes containing trifluoromethyl groups provide valuable insight into the structural parameters of the C-F bond. In the crystal structure of the iron complex (η⁵-C₆H₇)Fe(CO)₂CF₃, the C-F bond lengths were found to average 1.355 Å and the F-C-F bond angles averaged 103.2°. mdpi.com Similar precision would be expected for a crystalline complex of this compound. This data is crucial for understanding the steric and electronic properties of the molecule.

| Parameter | Value |

|---|---|

| Average C-F Bond Length | 1.355 Å |

| Average F-C-F Bond Angle | 103.2° |

By synthesizing a stable, crystalline derivative—for example, by reacting this compound with a suitable amine to form a solid amide, or by forming a metal complex—X-ray diffraction analysis can provide unequivocal structural confirmation. researchgate.net

Computational Chemistry and Theoretical Studies of 2,2 Bis Trifluoromethyl Butanoyl Fluoride

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Molecular Properties: DFT calculations, typically using functionals like B3LYP or ωB97XD with an appropriate basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecule's geometry and predict key structural parameters. These parameters would include bond lengths, bond angles, and dihedral angles. Furthermore, vibrational frequencies could be calculated to simulate the infrared spectrum, helping to identify characteristic peaks for the C=O stretch, C-F bonds, and the CF3 groups.

Reactivity Descriptors: Global reactivity descriptors, which are crucial for understanding the chemical behavior of the molecule, can be derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors include:

HOMO-LUMO Gap (ΔE): A smaller gap generally implies higher reactivity.

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η) and Softness (S): Resistance to change in electron distribution.

These calculations would provide a quantitative framework for comparing the reactivity of 2,2-bis(trifluoromethyl)butanoyl fluoride (B91410) with other acyl fluorides or fluorinated compounds. The strong electron-withdrawing nature of the two trifluoromethyl groups is expected to significantly influence these properties, likely leading to a lower LUMO energy and making the carbonyl carbon highly electrophilic.

Illustrative Data from DFT Calculations

The following table represents the type of data that would be generated from DFT calculations on 2,2-bis(trifluoromethyl)butanoyl fluoride. Note: These values are illustrative and based on typical results for similar fluorinated compounds, not from a specific published study on this exact molecule.

| Calculated Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -11.5 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 10.3 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | ~3.5 D | Quantifies the overall polarity of the molecule. |

| C=O Vibrational Frequency | ~1850 cm-1 | Characteristic IR absorption for the carbonyl group. |

Modeling of Reaction Mechanisms and Transition State Structures

Computational modeling is an essential tool for elucidating the detailed pathways of chemical reactions. For this compound, this would involve mapping the potential energy surface for reactions such as nucleophilic acyl substitution.

The process involves:

Locating Stationary Points: Identifying the structures of the reactants, intermediates, transition states, and products on the potential energy surface.

Transition State (TS) Search: Utilizing algorithms to find the first-order saddle point that connects reactants to products (or intermediates). This is the point of maximum energy along the reaction coordinate.

Frequency Analysis: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to ensure it connects the intended reactants and products.

For example, in a reaction with a nucleophile (e.g., water or an alcohol), a tetrahedral intermediate would be expected. ic.ac.uk DFT calculations could model the formation of this intermediate and the subsequent elimination of the fluoride ion. The activation energy barriers calculated for these steps would provide insights into the reaction kinetics. Such studies have been performed on related carbonyl compounds, providing a basis for understanding how the strongly electron-withdrawing trifluoromethyl groups would stabilize the transition state and any anionic intermediates, thereby influencing the reaction rate. researchgate.netacs.org

Conformational Analysis and Stereochemical Predictions

The presence of rotatable single bonds in this compound suggests the existence of multiple conformers. The ethyl group and the two trifluoromethyl groups can rotate, leading to different spatial arrangements.

A conformational analysis would typically be performed by systematically rotating the key dihedral angles (e.g., C-C-C-C and F-C-C-C) and calculating the relative energy of each resulting conformation using a suitable computational method like DFT. This allows for the identification of the global minimum energy structure and other low-energy conformers that might be present in equilibrium.

Studies on similar molecules, such as 2-substituted trifluoromethyl-benzaldehydes, have shown that the orientation of the trifluoromethyl group relative to a carbonyl group can have significant energetic consequences. scilit.com For this compound, the analysis would reveal the most stable arrangement of the bulky and highly electronegative CF3 groups around the central quaternary carbon, which is crucial for understanding its steric and electronic properties. Stereochemical predictions for its reactions would depend heavily on the accessibility of the carbonyl carbon in the lowest energy conformer.

Investigation of Electronic Structure and Carbon-Fluorine Bond Characteristics

The electronic structure of this compound is dominated by the high electronegativity of fluorine. This leads to several key characteristics:

Polar C-F Bonds: The carbon-fluorine bonds are highly polarized (Cδ+—Fδ−), with significant partial positive charge on the carbon atoms and partial negative charge on the fluorine atoms. nih.gov

Strong C-F Bonds: The C-F bond is one of the strongest single bonds in organic chemistry, contributing to the chemical stability of the trifluoromethyl groups. nih.gov

Inductive Effect: The two trifluoromethyl groups exert a powerful electron-withdrawing inductive effect (-I effect). This effect significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Hyperconjugation: Potential hyperconjugative interactions between the lone pairs of the carbonyl oxygen or the acyl fluoride and the antibonding orbitals (σ*) of the C-CF3 bonds could further influence the molecule's stability and reactivity. ic.ac.uk

Computational tools like Natural Bond Orbital (NBO) analysis would be used to quantify these effects. NBO analysis can provide detailed information about charge distribution, orbital interactions, and the nature of the bonding.

Illustrative Data on Bond Characteristics

This table illustrates the type of data that would be obtained from an NBO analysis or similar computational methods. Note: These values are illustrative and based on general principles of C-F bonds, not from a specific published study on this exact molecule.

| Bond | Illustrative Bond Length (Å) | Illustrative Bond Dissociation Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| C-CF3 | 1.54 | ~95-100 | Strong sigma bond due to sp3-sp3 overlap. |

| C-F (in CF3) | 1.34 | ~110-115 | Short and exceptionally strong due to polarity. |

| C=O | 1.19 | ~175-180 | Highly polarized due to adjacent CF3 groups. |

| C-F (acyl fluoride) | 1.36 | ~120-125 | Strong and reactive bond in acyl substitution. |

Quantum Chemical Approaches to Fluorination and Defluorination Processes

Quantum chemical calculations are vital for understanding the mechanisms of fluorination and defluorination reactions. While this molecule is already heavily fluorinated, its reactions could involve the acyl fluoride group.

Fluorination: The synthesis of this compound itself would likely involve the fluorination of a precursor like 2,2-bis(trifluoromethyl)butanoic acid. Computational studies could model the mechanism of such a transformation using various fluorinating agents (e.g., sulfur tetrafluoride or DAST), helping to understand the role of catalysts and predict the reaction's feasibility and potential byproducts.

Defluorination/Substitution: The most relevant process for this molecule is the reaction at the acyl fluoride group, which is a form of substitution. As discussed in section 7.2, computational modeling can predict the energy barriers for the attack of a nucleophile and the subsequent departure of the fluoride ion. nih.govbeilstein-journals.org

Furthermore, under certain harsh conditions, reactions involving the trifluoromethyl groups could be modeled. For instance, theoretical calculations could explore the energy requirements for C-F bond activation within the CF3 group, although this is generally a very difficult process due to the strength of the C-F bond. nih.gov These studies are crucial in designing new synthetic methodologies and understanding the stability and degradation pathways of such highly fluorinated compounds.

Emerging Research Directions and Future Perspectives for 2,2 Bis Trifluoromethyl Butanoyl Fluoride Chemistry

Development of Green and Sustainable Synthetic Methodologies for Fluorinated Acyl Fluorides

The synthesis of fluorinated compounds, including acyl fluorides, has traditionally relied on methods that can be hazardous and environmentally taxing. numberanalytics.com A significant shift towards green chemistry principles is underway, aiming to develop safer, more efficient, and sustainable synthetic routes. tandfonline.combenthamdirect.com This transition is crucial for both laboratory-scale synthesis and industrial production. tandfonline.com

Future research will likely focus on replacing harsh, traditional fluorinating agents with more benign alternatives. numberanalytics.com The development of methods that reduce waste, lower energy consumption, and utilize non-toxic, recyclable reagents is a primary goal. numberanalytics.comnumberanalytics.com For instance, the use of inorganic fluorides like potassium fluoride (B91410) (KF) as a safe and inexpensive fluorine source is a promising avenue. researchgate.net Researchers are exploring novel reagents and reaction conditions that align with the principles of sustainable chemistry, such as using eco-friendly solvents and simple bases. researchgate.net The development of fluorinating agents derived from renewable sources or those that are easier to recycle represents a key trend. numberanalytics.com

A comparison of traditional and emerging green fluorination approaches highlights the advantages of sustainable practices:

| Feature | Traditional Fluorination Methods | Green/Sustainable Methodologies |

| Reagents | Often use toxic and corrosive agents like HF and F2 gas. numberanalytics.com | Employ safer, recyclable reagents like KF, fluorinated ionic liquids, or electrochemical systems. researchgate.netnumberanalytics.com |

| Byproducts | Can generate significant hazardous waste. | Aim for minimal waste, often producing non-toxic salts like NaCl and KCl. eurekalert.orgsciencedaily.com |

| Energy Use | May require harsh conditions and high energy input. nottingham.ac.uk | Focus on energy-efficient processes, including catalytic methods and reactions at ambient temperatures. benthamdirect.comnumberanalytics.com |

| Safety | High handling risks due to reagent toxicity and reactivity. numberanalytics.comeurekalert.org | Enhanced safety through the use of stable, solid reagents and controlled reaction platforms like flow chemistry. numberanalytics.comosaka-u.ac.jp |

Recent breakthroughs include the deoxyfluorination of carboxylic acids using solid, stable reagents like XtalFluor-E, assisted by a catalytic amount of NaF at room temperature, which presents a practical and efficient green method for synthesizing acyl fluorides. nih.govorganic-chemistry.org Another innovative approach involves converting thiols and disulfides into sulfonyl fluorides using potassium fluoride in a process that generates only non-toxic salts as byproducts, showcasing a highly efficient and environmentally benign strategy that could be adapted for acyl fluorides. eurekalert.orgsciencedaily.comosaka-u.ac.jp

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is a cornerstone of modern, sustainable chemistry, offering pathways to enhance reaction efficiency, reduce waste, and improve yields. numberanalytics.com For the synthesis and transformation of fluorinated acyl fluorides like 2,2-Bis(trifluoromethyl)butanoyl fluoride, the development of novel catalytic systems is a major research frontier. Transition-metal catalysis, in particular, has become a landmark achievement in fluorine chemistry for its ability to facilitate the formation of carbon-fluorine bonds under mild conditions. beilstein-journals.org

Research is focused on several key areas:

Transition-Metal Catalysis: Palladium- and copper-based catalysts have shown great promise. beilstein-journals.orgcas.cn For example, palladium-catalyzed carbonylative synthesis can produce acyl fluorides from organic halides, leveraging visible light to drive the reaction. organic-chemistry.org Copper-catalyzed systems are also being developed for similar transformations. organic-chemistry.org These methods often tolerate a broad range of functional groups, making them suitable for complex molecules. organic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts is an attractive green alternative, avoiding the cost and potential toxicity of heavy metals. benthamdirect.com

Ligand Development: The ligand bound to the metal center plays a critical role in the catalyst's performance. Studies show that ligands can stabilize the catalyst and that modifying their electronic properties can significantly impact reaction yields. beilstein-journals.org For instance, in copper-catalyzed trifluoromethylation, bipyridyl ligands were found to be essential for achieving high yields. beilstein-journals.org

The table below summarizes different catalytic approaches relevant to the synthesis of fluorinated acyl compounds.

| Catalyst Type | Metal/Reagent Example | Key Advantages | Relevant Transformation |

| Palladium-based | Pd(OAc)2, [(allyl)PdCl]2 | High functional group tolerance, versatile for cross-coupling. beilstein-journals.orgorganic-chemistry.org | Carbonylative synthesis of acyl fluorides from aryl halides. organic-chemistry.org |

| Copper-based | CuI, CuTC | Uses an inexpensive and abundant metal, effective for fluoroalkylation. beilstein-journals.orgbeilstein-journals.org | Catalytic trifluoromethylation of aryl iodides. beilstein-journals.org |

| Organocatalyst | N/A | Metal-free, aligns with green chemistry principles. benthamdirect.com | General synthesis of organofluorine compounds. benthamdirect.com |

| Photoredox Catalysis | N/A | Uses light to drive reactions under mild conditions. | Trifluoromethylation of heterocycles. mdpi.com |

Future work will likely involve designing more robust and recyclable catalysts and exploring synergistic catalytic systems that combine different activation modes, such as photoredox and transition-metal catalysis, to unlock new reaction pathways. organic-chemistry.org

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous-flow reactors rather than in traditional batches, offers significant advantages in safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or intermediates. numberanalytics.comnih.gov The integration of this compound chemistry into flow platforms is a promising direction for future research.

The on-demand generation of toxic or unstable reagents is a key benefit of flow chemistry. nih.gov For example, a microfluidic device has been used to generate thionyl fluoride (SOF2) from common, stable chemicals and use it immediately in-situ to convert carboxylic acids into acyl fluorides. nih.gov This approach mitigates the risks associated with handling and storing a toxic gas. nih.gov Such a strategy could be directly applicable to the synthesis of this compound, providing a safer and more controlled production method.

The modularity of flow systems also allows for multistep syntheses to be streamlined into a single, continuous process. nih.gov An acyl fluoride like this compound could be synthesized in the first module of a flow reactor and then directly reacted with a nucleophile (e.g., an amine or alcohol) in a subsequent module to form amides or esters without isolating the intermediate. nih.gov This telescoping of reactions improves efficiency and reduces waste. numberanalytics.com

Advantages of Flow Chemistry for Fluorinated Acyl Fluoride Synthesis:

| Advantage | Description |

| Enhanced Safety | Allows for the safe handling of hazardous reagents by generating them on demand in small quantities. nih.gov |

| Improved Efficiency | Continuous processing can lead to higher yields and shorter reaction times compared to batch methods. numberanalytics.com |

| Scalability | Scaling up production is simpler and more predictable than in batch processing. osaka-u.ac.jp |

| Process Control | Precise control over reaction parameters like temperature, pressure, and mixing leads to better reproducibility and selectivity. |

| Automation | Flow systems can be integrated with automated platforms for high-throughput screening of reaction conditions and library synthesis. |

The combination of flow chemistry with automated synthesis platforms will enable rapid optimization of reaction conditions and the creation of libraries of derivatives from this compound for applications in drug discovery and materials science.

Discovery of Novel Chemical Transformations and Applications in Materials Science

Acyl fluorides are valuable synthetic intermediates due to their unique balance of stability and reactivity. researchgate.netbeilstein-journals.org While they are commonly used as acylation reagents, emerging research is uncovering novel transformations and applications, particularly in materials science. beilstein-journals.org

The strong carbon-fluorine bond makes acyl fluorides more stable and easier to handle than their chloride or bromide counterparts, yet they remain sufficiently reactive for a variety of transformations, often proceeding with fewer side reactions. beilstein-journals.org Future research on this compound will likely explore its use in:

Polymer Chemistry: Fluorinated polymers possess unique properties such as high thermal stability, chemical resistance, and low surface energy. Acyl fluorides can serve as monomers or precursors for creating advanced fluoropolymers. The trifluoromethyl groups in this compound would impart significant hydrophobicity and stability to any resulting polymer.

Fluorine-Containing Surfactants: The structure of this compound makes it a potential building block for novel surfactants, with a polar acyl fluoride head and a nonpolar, fluorinated tail. Some complex fluorinated acyl fluorides are already used as intermediates in the synthesis of fluorine-containing surfactants. chemwells.com

Advanced Materials: Fluorinated compounds are integral to functional materials. cas.cn The reversible intercalation of fluorine into graphite (B72142) to create new conductive materials (CₓF) highlights the potential for fluorine chemistry in creating novel materials with unique electronic properties. psu.edu The reactivity of the acyl fluoride group could be harnessed to anchor highly fluorinated moieties onto surfaces or into material matrices.

Predicted functional uses for structurally similar compounds, such as 2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butanoyl fluoride, include applications as foamers and flame retardants, suggesting potential avenues for materials science research. epa.gov

Advancements in Analytical Characterization of Complex Fluorinated Compounds

The accurate analytical characterization of highly fluorinated compounds like this compound is essential for verifying structure, assessing purity, and understanding reaction mechanisms. The structural complexity and the presence of multiple fluorine atoms pose unique challenges for analytical chemists. acs.org

Advancements in this area are crucial for supporting synthetic efforts. Key techniques and future directions include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for characterizing organofluorine compounds, providing information on the number and chemical environment of fluorine atoms.

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine molecular weight and fragmentation patterns, which helps confirm the molecular structure. mdpi.com For complex molecules, high-resolution mass spectrometry (HRMS) is critical for obtaining precise mass and elemental composition. researchgate.net

Total Fluorine Analysis: For a comprehensive assessment, especially in environmental or material samples, methods that measure total fluorine content are valuable. acs.org Combustion Ion Chromatography (CIC) is the most common technique, where the sample is combusted to convert all fluorine into fluoride ions, which are then quantified. acs.orgnumberanalytics.comnorden.org Other emerging methods include Particle-Induced Gamma-Ray Emission (PIGE) spectroscopy and Instrumental Neutron Activation Analysis (INNA). acs.orgnorden.org

The table below outlines common analytical methods for fluorinated compounds.

| Analytical Technique | Information Provided | Application Notes |

| ¹⁹F NMR Spectroscopy | Number, connectivity, and chemical environment of fluorine atoms. | A primary tool for structural elucidation of fluorinated molecules. researchgate.net |

| Mass Spectrometry (GC-MS, LC-MS) | Molecular weight and structural information from fragmentation patterns. acs.orgmdpi.com | Essential for identifying reaction products and impurities. |

| Combustion Ion Chromatography (CIC) | Total fluorine content in a sample. acs.orgnumberanalytics.comnorden.org | Used for rapid screening and assessing the total amount of organofluorine compounds. acs.org |

| Particle-Induced γ-ray Emission (PIGE) | Elemental fluorine quantification, especially on surfaces. norden.org | A non-destructive technique useful for analyzing solid materials. norden.org |

| Ion-Selective Electrode (ISE) | Concentration of fluoride ions in a solution. cdc.gov | A simple and sensitive method, often used after sample preparation like ashing or diffusion. cdc.gov |

Future research will focus on developing more sensitive and robust analytical methods, improving sample preparation techniques to handle complex matrices, and creating standardized protocols for the characterization of novel fluorinated compounds. numberanalytics.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.